molecular formula C12H15N3O3 B2869119 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione CAS No. 2319851-01-7

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2869119
CAS No.: 2319851-01-7
M. Wt: 249.27
InChI Key: ABMDQRZHESLSNJ-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione is a complex organic compound with a unique structure that includes a morpholine ring and a dihydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione typically involves the reaction of but-2-yn-1-yl derivatives with morpholine and dihydropyrazine-dione precursors. One common method involves the use of ZnBr2 and Oxone as catalysts in a mixed solvent system of acetonitrile and water . The reaction proceeds through a regioselective pathway, resulting in high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(But-2-yn-1-yl)-4-morpholino-1,4-dihydropyrazine-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-but-2-ynyl-4-morpholin-4-ylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-3-4-13-5-6-15(12(17)11(13)16)14-7-9-18-10-8-14/h5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMDQRZHESLSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN(C(=O)C1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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